molecular formula C7H12Cl2N2O B2669553 6-(2-Aminoethyl)pyridin-3-ol dihydrochloride CAS No. 1909316-53-5

6-(2-Aminoethyl)pyridin-3-ol dihydrochloride

Cat. No.: B2669553
CAS No.: 1909316-53-5
M. Wt: 211.09
InChI Key: VTOLKCJZHUIWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Aminoethyl)pyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6-(2-Aminoethyl)pyridin-3-ol dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential therapeutic applications due to its interaction with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyridin-3-ol dihydrochloride typically involves the reaction of 6-chloropyridin-3-ol with ethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: 6-chloropyridin-3-ol and ethylenediamine

    Catalysts: Base such as sodium hydroxide

    Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyridin-3-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium

    Substitution: Halogenating agents or alkylating agents

Major Products

    Oxidation: Pyridine N-oxides

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Aminoethyl)pyridin-3-ol
  • 6-(2-Hydroxyethyl)pyridin-3-ol
  • 6-(2-Methylaminoethyl)pyridin-3-ol

Uniqueness

6-(2-Aminoethyl)pyridin-3-ol dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in aqueous solutions and biological studies where solubility is crucial.

Properties

IUPAC Name

6-(2-aminoethyl)pyridin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-3-6-1-2-7(10)5-9-6;;/h1-2,5,10H,3-4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOLKCJZHUIWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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